Biuret
Overview
Description
Biuret is a chemical compound with the molecular formula H₂N-CO-NH-CO-NH₂. It is formed by the condensation of two urea molecules when heated to approximately 150°C. This compound is known for its role in the this compound test, a colorimetric assay used to detect the presence of peptide bonds in proteins .
Mechanism of Action
Target of Action
Biuret primarily targets peptide bonds in proteins . Peptide bonds are the covalent bonds that link amino acids together in a protein. They are formed between the carbon atom (C1) of one amino acid and the nitrogen atom (N2) of an adjacent amino acid .
Mode of Action
This compound interacts with its targets, the peptide bonds, through a colorimetric reaction. In an alkaline environment, the cupric ions (Cu+2) present in the this compound reagent bind to the nitrogen atoms in the peptide bonds of proteins, forming a violet-colored copper coordination complex . This is the basis of the this compound test, which is widely used for the identification of proteins and amino acids .
Biochemical Pathways
The this compound test is a part of the biochemical pathway used to detect the presence of proteins. The nitrogen atom in a peptide bond of proteins and peptides contains unshared electrons. These unshared electrons of the peptide bonds can be used by cupric ion (Cu+2) present in the this compound reagent to form a violet or purple-colored complex . This reaction is used to confirm the presence of proteins in a sample .
Result of Action
The result of this compound’s action is a color change from blue to purple or violet in the presence of proteins . This color change is due to the formation of a violet-colored copper coordination complex when the cupric ions in the this compound reagent bind to the nitrogen atoms in the peptide bonds of proteins .
Action Environment
The action of this compound is influenced by the environment in which it is used. The reaction in the this compound test is a colorimetric reaction where the result is indicated by a color change from blue to purple or violet. This reaction occurs in an alkaline environment . Therefore, the pH of the environment is a crucial factor in the efficacy of this compound’s action. Additionally, the presence of buffers, such as Tris and ammonia, can interfere with this assay, rendering it inappropriate for protein samples purified from ammonium sulfate precipitation .
Biochemical Analysis
Biochemical Properties
The Biuret test is used to detect the presence of peptide bonds, which are covalent bonds between the carbon number one (C1) of one amino acid and nitrogen number two (N2) of an adjacent amino acid . The nitrogen atom in a peptide bond of proteins and peptides contains unshared electrons. These unshared electrons of the peptide bonds, in an alkaline environment, can be used by cupric ion (Cu +2) present in the this compound reagent to form a violet or purple-colored complex .
Cellular Effects
The this compound test is used to detect the presence of proteins in biological fluids . Proteins play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The presence of proteins, as detected by the this compound test, indicates the functioning of these processes.
Molecular Mechanism
The this compound test works on the principle of colorimetric reaction. In an alkaline environment, the cupric (Cu +2) ions in the this compound reagent bind to the nitrogen atoms in the peptide bonds of proteins forming a violet-colored copper coordination complex .
Temporal Effects in Laboratory Settings
The this compound test is a qualitative test and can only state the presence or absence of peptide bonds but demonstrate nothing about the exact quantity and type of proteins . It is used in labs to detect the presence of peptides or proteins in a sample over time.
Dosage Effects in Animal Models
The this compound test is used for the quantitative determination of high protein concentration in serum and other biological fluids . The determination of lower levels of proteins requires more sensitive methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biuret is synthesized by heating urea at around 150°C. The reaction involves the condensation of two urea molecules, resulting in the formation of this compound and the release of ammonia:
2CO(NH2)2→H2N-CO-NH-CO-NH2+NH3
Industrial Production Methods: In industrial settings, this compound is produced by heating urea in a controlled environment to ensure the desired reaction conditions. The process is carefully monitored to prevent the formation of unwanted by-products and to maximize yield .
Types of Reactions:
Complexation: this compound forms complexes with copper ions in an alkaline solution, which is the basis of the this compound test.
Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions, breaking down into urea and ammonia.
Common Reagents and Conditions:
Copper Sulfate: Used in the this compound test to form the violet-colored complex.
Sodium Hydroxide or Potassium Hydroxide: Provides the alkaline environment necessary for the this compound test.
Major Products Formed:
Copper-Biuret Complex: Formed during the this compound test, indicating the presence of peptide bonds.
Urea and Ammonia: Products of this compound hydrolysis.
Scientific Research Applications
Biuret has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Protein Quantification: The this compound test is widely used to quantify protein concentrations in biological samples.
Biochemical Assays: this compound is used in various biochemical assays to detect and measure peptide bonds in proteins and peptides.
Agriculture: this compound is sometimes used as a slow-release nitrogen fertilizer in agriculture.
Comparison with Similar Compounds
- Lowry Reagent
- Bradford Reagent
- Coomassie Brilliant Blue
Biuret’s unique properties and applications make it a valuable compound in various scientific fields.
Properties
IUPAC Name |
carbamoylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJMTUPIZMNBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026783 | |
Record name | Imidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White hygroscopic solid; [HSDB] White odorless powder; [Alfa Aesar MSDS] | |
Record name | Imidodicarbonic diamide | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imidodicarbonic diamide | |
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URL | https://haz-map.com/Agents/5612 | |
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Solubility |
SOL IN 100 G WATER: 2.01 G @ 25 °C, 7 G @ 50 °C, 20 G @ 75 °C, 53.5 G @ 105.5 °C; FREELY SOL IN ALCOHOL; VERY SLIGHTLY SOL IN ETHER | |
Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.467 @ -5 °C/4 °C | |
Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ELONGATED PLATES FROM ETHANOL, NEEDLES FROM WATER CRYSTALLIZING WITH 1 MOLECULE OF WATER PER MOLECULE OF COMPD, WHITE NEEDLES | |
CAS No. |
108-19-0 | |
Record name | Biuret | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Biuret | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108190 | |
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Record name | Biuret | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8020 | |
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Record name | Imidodicarbonic diamide | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biuret | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.236 | |
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Record name | IMIDODICARBONIC DIAMIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89LJ369D1H | |
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Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190 °C, DECOMP | |
Record name | IMIDODICARBONIC DIAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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